molecular formula C9H5F6NO2 B8504765 2-(2,2,2-Trifluoroethoxy)-5-trifluoroacetylpyridine

2-(2,2,2-Trifluoroethoxy)-5-trifluoroacetylpyridine

Cat. No. B8504765
M. Wt: 273.13 g/mol
InChI Key: SULUZSNITNHJKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05608062

Procedure details

2.6 g (0.0095 mol) of 2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine and 0.18 g (0.0005 mol) of tetrabutylammonium hydrogen sulfate are dissolved in 10 ml of chloroform at room temperature and 1.07 ml of a 48% strength aqueous solution of HBr are added. 4.24 ml (0.041 mol) of a 30% strength solution of H2O2 are slowly added dropwise at about 45° C. with vigorous stirring and the mixture is stirred for a further 24 hours. The reaction mixture is added to 200 ml of water, the phases are separated, the aqueous phase is extracted several times with chloroform and the combined organic phases are washed with 5% strength sodium bicarbonate solution and with water. After drying the organic phase with sodium sulfate, the volatiles are distilled off. Distillation of the crude product in a kugelrohr (25 torr, 100°-200° C. bath temperature) yields 1.65 g (60% of theory) of 2-(2,2,2-trifluoroethoxy)-5-trifluoroacetylpyridine, which, according to GC, is 98.3% pure.
Name
2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:18])([F:17])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([CH:11]([OH:16])[C:12]([F:15])([F:14])[F:13])=[CH:7][N:6]=1.Br.OO.O>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.C(Cl)(Cl)Cl>[F:18][C:2]([F:1])([F:17])[CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11](=[O:16])[C:12]([F:13])([F:14])[F:15])=[CH:7][N:6]=1 |f:4.5|

Inputs

Step One
Name
2-(2,2,2-trifluoroethoxy)-5-(2,2,2-trifluoro-1-hydroxyethyl)pyridine
Quantity
2.6 g
Type
reactant
Smiles
FC(COC1=NC=C(C=C1)C(C(F)(F)F)O)(F)F
Name
Quantity
0.18 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with vigorous stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred for a further 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
the phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted several times with chloroform
WASH
Type
WASH
Details
the combined organic phases are washed with 5% strength sodium bicarbonate solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying the organic phase with sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
the volatiles are distilled off
DISTILLATION
Type
DISTILLATION
Details
Distillation of the crude product in a kugelrohr (25 torr, 100°-200° C. bath temperature)

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=NC=C(C=C1)C(C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.